molecular formula C14H17NO2 B047656 Tert-butyl 4-(2-propynylamino)benzoate CAS No. 112888-76-3

Tert-butyl 4-(2-propynylamino)benzoate

Cat. No.: B047656
CAS No.: 112888-76-3
M. Wt: 231.29 g/mol
InChI Key: WCHCOTTZGIWYPX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-propynylamino)benzoate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.

Preparation Methods

The synthesis of tert-butyl 4-(2-propynylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-propynylamino)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2-propynylamino)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-propynylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing the active amine moiety .

Comparison with Similar Compounds

Tert-butyl 4-(2-propynylamino)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 4-(2-propynylamino)benzoate (TBPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol

The synthesis of TBPA typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine, often using triethylamine as a base to facilitate the formation of the ester bond. The structural formula can be represented as follows:

TBPA=C14H17NO2\text{TBPA}=\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}

TBPA exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The propynylamino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group may participate in hydrolysis reactions, releasing the active amine moiety which can further interact with biological systems.

Enzyme Inhibition

TBPA has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it may affect enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds structurally related to TBPA display promising anti-inflammatory properties. For example, a study on related compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, suggesting that TBPA could similarly exhibit anti-inflammatory effects .

Study on Anti-inflammatory Effects

A comparative study evaluated several derivatives of similar structures for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds showed inhibition percentages ranging from 39.021% to 54.239%, indicating that modifications in structure can significantly influence biological activity .

In Silico Studies

In silico docking studies have also been performed to elucidate the binding modes of TBPA and its analogs with COX-2 enzymes, which are crucial for mediating inflammatory responses. These studies help predict how TBPA might interact at a molecular level and guide further experimental designs .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-aminobenzoateLacks propynyl groupLess reactive in enzyme interactions
4-(2-Propynylamino)benzoic acidLacks tert-butyl ester groupDifferent solubility and reactivity
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoateSimilar structure with slight variationsDifferent reactivity and applications

This table highlights how TBPA's unique structure contributes to its specific biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(prop-2-ynylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCOTTZGIWYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435345
Record name tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112888-76-3
Record name tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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